10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Description
IUPAC Nomenclature Derivation and Isomeric Considerations
The IUPAC name of this compound is constructed through sequential application of substitutive, fusion, and bridge nomenclature rules. The parent structure is identified as a tricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-triene-12-one system, modified by sulfur and nitrogen heteroatoms, phenyl substituents, and a sulfanyl-linked indole moiety.
Parent Hydride Framework :
- Tricyclo[6.4.0.0²,⁶] : Specifies three fused rings with bridge sizes of 6, 4, and 0 carbons. The "0²,⁶" indicates a direct bond (zero-membered bridge) between positions 2 and 6 of the primary ring.
- Dodeca : Denotes a 12-membered system.
- Triene : Three double bonds at positions 1(8), 2(6), and 9.
- 12-one : A ketone group at position 12.
Heteroatom Modifications :
- 7-thia-9,11-diaza : Sulfur at position 7 and nitrogen atoms at positions 9 and 11.
- 11-phenyl : A phenyl group attached to nitrogen at position 11.
Substituent Chain :
- 10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl} : A sulfanyl (-S-) group at position 10 connected to a 2-oxoethyl chain bearing a 2-methylindole moiety.
Isomeric Considerations :
- Bridge Configuration : The [6.4.0.0²,⁶] framework permits alternative bridge arrangements (e.g., [6.4.0.0³,⁷]), altering ring strain and substituent positions.
- Stereochemistry : Unspecified stereocenters (e.g., at bridgehead carbons or the indole-ethyl junction) could generate enantiomers or diastereomers.
- Tautomerism : The enone system (triene-ketone) may exhibit keto-enol tautomerism under specific conditions.
Bridged Tricyclic System Analysis: [6.4.0.0²,⁶] Framework
The tricyclo[6.4.0.0²,⁶] skeleton combines fused and bridged rings, creating a rigid, three-dimensional architecture with distinct electronic and steric properties.
Structural Breakdown :
| Bridge Type | Member Count | Connecting Atoms |
|---|---|---|
| Primary Bridge | 6-carbon | C1–C7 |
| Secondary Bridge | 4-carbon | C2–C6 |
| Tertiary Bridge | Direct bond | C2–C6 (0-membered) |
Key Features :
- Ring Fusion : The primary 6-membered ring (cyclohexane derivative) is fused to a 4-membered ring (cyclobutane) and a bridged 0-membered system, forming a bicyclo[6.4.0] core.
- Bridgehead Atoms : C2 and C6 serve as bridgeheads, with bond angles constrained to ~90°–120°, inducing significant ring strain.
- Conformational Rigidity : The direct C2–C6 bridge restricts rotational freedom, locking substituents into axial or equatorial orientations.
Electronic Effects :
Functional Group Topology: Sulfanyl, Oxoethyl, and Indole Moieties
The compound’s reactivity and physicochemical properties arise from its functional group arrangement:
Sulfanyl Group (-S-) :
- Position : Attached to C10 of the tricyclic core.
- Role : Acts as a nucleophilic center and electron donor, facilitating thioether linkages and redox reactions.
2-Oxoethyl Chain :
- Structure : -CH2-C(=O)-, connecting the sulfanyl group to the indole moiety.
- Electronic Effects : The ketone withdraws electrons, polarizing the adjacent C–S bond and enhancing electrophilicity.
2-Methyl-1H-indol-3-yl Substituent :
- Structure : A bicyclic system with a benzene ring fused to a pyrrole, methylated at C2.
- Electronic Contributions :
Interfunctional Relationships :
| Functional Group | Position | Interactions |
|---|---|---|
| 12-ketone | C12 | Conjugates with triene system |
| 11-phenyl | N11 | Steric bulk, π-π stacking |
| 7-thia-9,11-diaza | S7, N9 | Heteroaromatic stabilization |
Spatial Arrangement :
- The indole moiety projects perpendicularly from the tricyclic plane, creating a sterically shielded microenvironment around C10.
- The phenyl group at N11 occupies an equatorial position, minimizing torsional strain.
Properties
IUPAC Name |
10-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S2/c1-15-22(17-10-5-6-12-19(17)27-15)20(30)14-32-26-28-24-23(18-11-7-13-21(18)33-24)25(31)29(26)16-8-3-2-4-9-16/h2-6,8-10,12,27H,7,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOYVVWBHDFDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9-trien-12-one typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and may involve low temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to streamline the process. The specific methods would depend on the scale of production and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols .
Scientific Research Applications
10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: It may be investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact mechanism would depend on the specific biological context and the nature of the compound’s interactions with its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related tricyclic derivatives, focusing on substituents, molecular parameters, and functional properties:
Key Observations:
Electron-withdrawing groups (e.g., Cl in ) increase reactivity toward nucleophilic attack, whereas methoxy groups () improve solubility.
Solubility Trends :
- The acetamide derivative () shows higher aqueous solubility (37.5 µg/mL) due to hydrogen-bonding capacity, whereas the phenylethyl analog () is more lipophilic.
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., methyl or ethyl groups) are typically easier to synthesize than indole-containing derivatives, as evidenced by the prevalence of N-alkylation/arylation strategies in .
Research Implications
- Material Science : Sulfanyl groups in these tricyclic systems may facilitate chelation with transition metals, enabling catalytic or sensing applications .
Biological Activity
The compound 10-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Indole moiety | Contains a 2-methyl-1H-indole structure |
| Thia and diazatricycle | Incorporates sulfur and nitrogen in a bicyclic system |
| Functional groups | Features oxoethyl and phenyl groups |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of indole have been shown to inhibit the growth of various solid tumors, including lung and colon cancers. The mechanism often involves interference with DNA replication and cell cycle regulation.
- Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of proliferative signaling pathways.
Antimicrobial Properties
Studies have reported that thiazole and indole derivatives possess antimicrobial activity against a range of pathogens. The proposed mechanisms include disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism. For example:
- Acetylcholinesterase Inhibition : Some derivatives have shown promise in inhibiting acetylcholinesterase, which could have implications for neurodegenerative diseases.
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of a related indole derivative on colon cancer cell lines. The results indicated:
- A dose-dependent reduction in cell viability.
- Induction of apoptosis as confirmed by flow cytometry.
Study 2: Antimicrobial Screening
Another research article focused on the antimicrobial properties of thiazole derivatives similar to our compound. The findings included:
- Effective inhibition against Staphylococcus aureus and Escherichia coli.
- Potential for development into new antimicrobial agents.
Research Findings Summary
| Study Focus | Findings | Reference |
|---|---|---|
| Antitumor Activity | Significant reduction in tumor cell viability | Journal of Medicinal Chemistry |
| Antimicrobial Properties | Effective against multiple bacterial strains | Antimicrobial Agents Journal |
| Enzyme Inhibition | Potential acetylcholinesterase inhibitors | Neuropharmacology Review |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
